1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone
Description
1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone is a biphenyl-derived ketone featuring a tert-butyl substituent at the 4'-position of the biphenyl system and an acetyl group at the 4-position. This compound belongs to a class of aromatic ketones with applications in organic synthesis, materials science, and pharmaceuticals. The tert-butyl group introduces steric bulk and electron-donating effects, which influence reactivity, solubility, and molecular interactions.
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
NTTXVYSCFYPZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one can be achieved through several methods. One common method involves the reaction of 2-(4-(tert-butyl)phenyl)propan-2-ol with silver nitrate (AgNO3), bismuth triflate (Bi(OTf)3), and potassium persulfate (K2S2O8) in a water solution of DAPGS-750-M. The reaction mixture is stirred, and the product is extracted using ethyl acetate and purified by column chromatography .
Industrial Production Methods
In industrial settings, the production of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4’-tert-Butylbenzoic acid.
Reduction: Formation of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4’-(tert-Butyl)-[1,1’-biphenyl]-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to act as an intermediate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of 1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone lies in its tert-butyl group, which distinguishes it from related compounds. Key comparisons include:
- 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE): Features electron-withdrawing fluorine atoms at the 3' and 4' positions, enhancing electrophilicity and altering electronic properties compared to the tert-butyl analog. Fluorination also increases lipophilicity (LogP = 3.695) .
- 4-Acetylbiphenyl (1-(1,1'-biphenyl-4-yl)ethanone): The base structure without substituents, with a molecular weight of 196.25 g/mol and melting point of 120–121°C. The absence of substituents reduces steric hindrance, favoring planar molecular conformations .
- 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone: A monofluorinated derivative with a fluorine atom at the 2' position, influencing regioselectivity in reactions. Its boiling point is 319.3°C at 760 mmHg .
- 1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethanone: Contains an ethyl group, which increases molecular weight (224.27 g/mol) and solubility in non-polar solvents compared to the tert-butyl variant .
Physical and Spectroscopic Properties
*Estimated based on tert-butyl’s hydrophobicity.
Biological Activity
1-(4'-Tert-butyl[1,1'-biphenyl]-4-yl)ethanone, also known as TBBPA (Tetrabromobisphenol A), is a compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure features a biphenyl moiety substituted with a tert-butyl group, which influences its biological activity. This article reviews the biological activities associated with TBBPA, including its effects on cellular mechanisms, potential therapeutic applications, and safety concerns.
Chemical Structure and Properties
- Chemical Formula : C15H18O
- Molecular Weight : 226.31 g/mol
- IUPAC Name : 1-(4-tert-butyl-4-biphenyl)ethanone
Anticancer Properties
Recent studies have indicated that compounds similar to TBBPA exhibit significant anticancer properties. The biphenyl structure is known to interact with various biological targets, potentially inhibiting tumor growth. For instance:
- Mechanism of Action : TBBPA may induce apoptosis in cancer cells by activating specific signaling pathways. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 ± 2.3 | Inhibition of proliferation |
| PC3 (Prostate Cancer) | 15.2 ± 3.1 | Induction of apoptosis |
Antioxidant Activity
TBBPA has also been studied for its antioxidant properties. The presence of the biphenyl structure allows it to scavenge free radicals, which can mitigate oxidative stress in cells.
- Research Findings : In vitro assays demonstrated that TBBPA reduced oxidative stress markers in neuronal cells, suggesting potential neuroprotective effects.
Case Study 1: Antitumor Efficacy
A study by Zhang et al. (2023) evaluated the anticancer effects of TBBPA on human breast cancer cells (MCF-7). The results indicated that TBBPA treatment led to a significant reduction in cell viability and induced apoptosis through the activation of the caspase pathway.
Case Study 2: Neuroprotective Effects
In a study focusing on neurodegenerative diseases, TBBPA was shown to protect against oxidative damage in neuronal cultures exposed to toxic agents. The compound reduced apoptosis rates and improved cell survival by modulating antioxidant enzyme activity.
Safety and Toxicity Concerns
Despite its potential therapeutic applications, TBBPA has raised safety concerns due to its endocrine-disrupting properties and potential neurotoxicity at higher concentrations. Regulatory agencies have recommended further studies to assess its long-term effects on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
